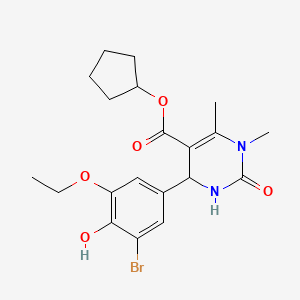
5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as BITC or BITC-PT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BITC is a thiazolidinedione derivative that has shown promising results in various biological and pharmacological studies.
Wirkmechanismus
The mechanism of action of 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood, but it has been proposed to act through various pathways such as the inhibition of NF-κB, activation of AMPK, and induction of oxidative stress. 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to modulate various signaling pathways such as MAPK, PI3K/Akt, and JAK/STAT.
Biochemical and Physiological Effects:
5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects such as the inhibition of angiogenesis, suppression of cell migration, and induction of cell cycle arrest. It has also been found to regulate glucose metabolism by increasing insulin sensitivity and reducing blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments such as its easy synthesis, low toxicity, and stability. However, its low solubility in water and poor bioavailability limit its use in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Another potential application is in the treatment of obesity and metabolic disorders. 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has been shown to regulate lipid metabolism and reduce adiposity in animal models. Further research is needed to explore the potential therapeutic applications of 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione in various diseases.
Synthesemethoden
The synthesis of 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione involves the reaction of 4-biphenylamine with 2,4-thiazolidinedione in the presence of a catalyst such as triethylamine. The resulting compound is then further reacted with phenyl isocyanate to obtain 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. 5-(4-biphenylylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-phenyl-5-(4-phenylanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-20-19(26-21(25)23(20)18-9-5-2-6-10-18)22-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYLWIDWTMQORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(=O)N(C(=O)S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(4-phenylanilino)-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxyethyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5185170.png)
![2,2-bis(4-ethoxyphenyl)-2-hydroxy-N-[4-(4-methylphenoxy)butyl]acetamide](/img/structure/B5185178.png)
![benzyl [(3-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl)thio]acetate](/img/structure/B5185179.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5185196.png)



![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5185212.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5185234.png)
![2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide](/img/structure/B5185235.png)

![2-[({4-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5185245.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinamine](/img/structure/B5185266.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(2-methoxybenzyl)amino]carbonyl}-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5185275.png)